molecular formula C14H8FN3S2 B6500399 Benzothiazol-2-yl-(6-fluoro-benzothiazol-2-yl)-amine CAS No. 862976-04-3

Benzothiazol-2-yl-(6-fluoro-benzothiazol-2-yl)-amine

Cat. No.: B6500399
CAS No.: 862976-04-3
M. Wt: 301.4 g/mol
InChI Key: KSNMSWWHRCEPTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazol-2-yl-(6-fluoro-benzothiazol-2-yl)-amine is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of a fluorine atom at the 6th position of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazol-2-yl-(6-fluoro-benzothiazol-2-yl)-amine typically involves the reaction of 2-aminobenzothiazole with a fluorinated benzothiazole derivative. One common method is the nucleophilic substitution reaction where 2-aminobenzothiazole reacts with 6-fluoro-2-chlorobenzothiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Benzothiazol-2-yl-(6-fluoro-benzothiazol-2-yl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Potassium carbonate, sodium hydride; reactions are often conducted in polar aprotic solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced amines

    Substitution: Various substituted benzothiazoles

Scientific Research Applications

Benzothiazol-2-yl-(6-fluoro-benzothiazol-2-yl)-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of Benzothiazol-2-yl-(6-fluoro-benzothiazol-2-yl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The fluorine atom enhances the compound’s binding affinity and specificity due to its electronegativity and ability to form strong interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(6-fluoro-benzothiazol-2-yl)-acetamide
  • N-(6-Fluoro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide
  • 1-(6-Fluoro-benzothiazol-2-yl)-3-(2-fluoro-benzoyl)-thiourea

Uniqueness

Benzothiazol-2-yl-(6-fluoro-benzothiazol-2-yl)-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 6th position enhances its reactivity and binding affinity, making it a valuable compound for various applications.

Biological Activity

Benzothiazol-2-yl-(6-fluoro-benzothiazol-2-yl)-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article provides an overview of the compound's synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis of this compound

The synthesis typically involves a nucleophilic substitution reaction between 2-aminobenzothiazole and 6-fluoro-2-chlorobenzothiazole. The reaction is conducted in a polar aprotic solvent such as dimethylformamide (DMF) under elevated temperatures, often utilizing potassium carbonate as a base. This method allows for the formation of the desired compound with high yields and purity, which is crucial for subsequent biological evaluations .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The compound has been evaluated against various human cancer cell lines, demonstrating significant cytotoxic effects. For instance, a study reported that compounds similar to this compound exhibited IC50 values ranging from less than 0.01 μM to 1.1 μM against cell lines such as A-427 (ovarian cancer), LCLC-103H (lung cancer), and RT-4 (urinary bladder cancer) .

Table 1: Cytotoxic Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
6A-427<0.01Induces apoptosis
6LCLC-103H<0.30Induces apoptosis
26RT-4<0.50Inhibits tumor-associated enzymes

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, compound 6 was shown to cause significant early apoptotic activity in A-427 and SISO cell lines after 48 hours of treatment .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Benzothiazole derivatives are known to exhibit broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi . The presence of the fluorine atom in the structure is believed to enhance the binding affinity to microbial targets, thereby increasing efficacy.

The biological activity of benzothiazol derivatives is attributed to their ability to interact with specific molecular targets within cells. The fluorine atom in this compound enhances its binding properties due to its electronegativity, allowing for stronger interactions with target enzymes or receptors. This interaction can lead to the inhibition of key metabolic pathways essential for cancer cell survival and proliferation .

Case Studies

Several case studies have documented the effectiveness of benzothiazole derivatives in preclinical settings:

  • Cytotoxic Evaluation : One study synthesized multiple derivatives and evaluated their cytotoxicity against five human cancer cell lines (DAN-G, A-427, LCLC-103H, RT-4, SISO). The most potent compounds demonstrated remarkable IC50 values and were shown to induce apoptosis effectively .
  • Antimicrobial Testing : Another research effort focused on the antimicrobial properties of benzothiazole derivatives, revealing significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in infectious diseases .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-6-fluoro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FN3S2/c15-8-5-6-10-12(7-8)20-14(17-10)18-13-16-9-3-1-2-4-11(9)19-13/h1-7H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNMSWWHRCEPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.